Cas no 60484-67-5 (4-Heptylbenzonitrile)

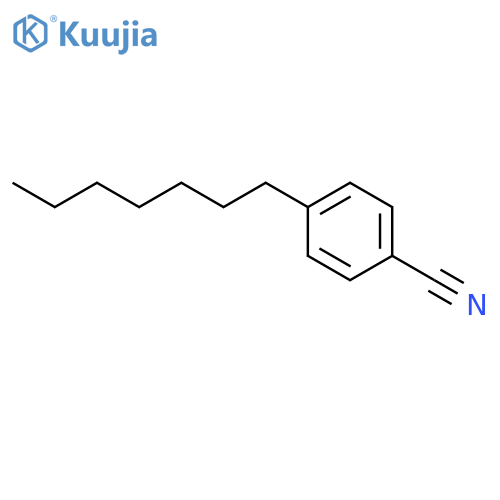

4-Heptylbenzonitrile structure

商品名:4-Heptylbenzonitrile

4-Heptylbenzonitrile 化学的及び物理的性質

名前と識別子

-

- 4-Heptylbenzonitrile

- p-Heptylbenzonitrile

- 4-N-HEPTYLBENZONITRILE

- 1-(4-Cyanophenyl)heptane

- H0778

- XTIKBCXMOYZUMG-UHFFFAOYSA-

- 4-Cyanophenyl-N-heptane

- DB-015637

- InChI=1/C14H19N/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h8-11H,2-7H2,1H3

- 4-Heptylbenzonitrile #

- 60484-67-5

- J-515447

- AKOS015839894

- MFCD00143348

- D90950

- 4-(6-methylhexyl) benzonitrile

- DTXSID00341804

- SCHEMBL1312812

- p-n-heptylbenzonitrile

-

- MDL: MFCD00143348

- インチ: InChI=1S/C14H19N/c1-2-3-4-5-6-7-13-8-10-14(12-15)11-9-13/h8-11H,2-7H2,1H3

- InChIKey: XTIKBCXMOYZUMG-UHFFFAOYSA-N

- ほほえんだ: CCCCCCCC1=CC=C(C=C1)C#N

計算された属性

- せいみつぶんしりょう: 201.15200

- どういたいしつりょう: 201.151749610g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 15

- 回転可能化学結合数: 6

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 何もない

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- トポロジー分子極性表面積: 23.8Ų

じっけんとくせい

- 色と性状: 未確定

- 密度みつど: 0.92

- 屈折率: 1.5050-1.5070

- PSA: 23.79000

- LogP: 4.07118

4-Heptylbenzonitrile セキュリティ情報

4-Heptylbenzonitrile 税関データ

- 税関コード:2926909090

- 税関データ:

中国税関コード:

2926909090概要:

2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

4-Heptylbenzonitrile 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0778-1ML |

4-Heptylbenzonitrile |

60484-67-5 | >98.0%(GC) | 1ml |

¥405.00 | 2024-04-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1381867-5g |

4-Heptylbenzonitrile |

60484-67-5 | 98% | 5g |

¥1452.00 | 2024-05-07 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0778-5ml |

4-Heptylbenzonitrile |

60484-67-5 | 98.0%(GC) | 5ml |

¥1175.0 | 2022-05-30 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | H0778-1ml |

4-Heptylbenzonitrile |

60484-67-5 | 98.0%(GC) | 1ml |

¥430.0 | 2022-05-30 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H0778-5ML |

4-Heptylbenzonitrile |

60484-67-5 | >98.0%(GC) | 5ml |

¥1080.00 | 2024-04-16 | |

| TRC | H282915-50mg |

4-Heptylbenzonitrile |

60484-67-5 | 50mg |

$ 65.00 | 2022-06-04 | ||

| abcr | AB144690-5 ml |

4-n-Heptylbenzonitrile, 98%; . |

60484-67-5 | 98% | 5 ml |

€206.20 | 2024-04-17 | |

| TRC | H282915-250mg |

4-Heptylbenzonitrile |

60484-67-5 | 250mg |

$ 80.00 | 2022-06-04 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H863080-1ml |

4-Heptylbenzonitrile |

60484-67-5 | ≥98%(GC) | 1ml |

¥196.20 | 2022-01-10 | |

| Crysdot LLC | CD12056571-25g |

4-Heptylbenzonitrile |

60484-67-5 | 95+% | 25g |

$313 | 2024-07-24 |

4-Heptylbenzonitrile 関連文献

-

Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340

-

Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

60484-67-5 (4-Heptylbenzonitrile) 関連製品

- 20651-73-4(4-Butylbenzonitrile)

- 60484-68-6(Benzonitrile, 4-octyl-)

- 60484-66-4(4-Propylbenzonitrile)

- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)

- 1864125-83-6(1-(5-amino-2-fluorophenyl)pentan-1-one)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)

- 899753-78-7(3-(1-ethyl-1H-indol-3-yl)-1-(oxolan-2-yl)methylurea)

- 2408972-53-0(tert-butyl N-[2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-4-yl]carbamate)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:60484-67-5)4-Heptylbenzonitrile

清らかである:99%

はかる:5g

価格 ($):151.0